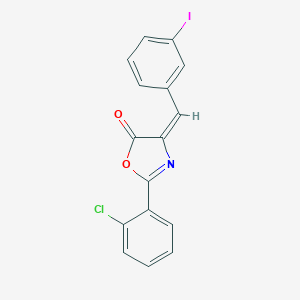![molecular formula C27H22N2O10S2 B390289 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B390289.png)
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with the molecular formula C27H22N2O10S2 . This compound is characterized by the presence of nitrophenyl and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE involves multiple steps, typically starting with the preparation of intermediate compounds that contain the nitrophenyl and sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of new compounds.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biochemical pathways and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain polymers and materials due to its unique chemical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrophenyl and sulfonyl groups can form bonds with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other nitrophenyl and sulfonyl derivatives, such as:
- 4-(4-Nitrophenylsulfonyl)aniline
- 4-(4-Nitrobenzenesulfonyl)phenylamine
- 4-(4-Nitrophenylsulfonyl)benzenamine
These compounds share similar functional groups but differ in their overall structure and reactivity. The unique combination of nitrophenyl and sulfonyl groups in 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C27H22N2O10S2 |
|---|---|
Molecular Weight |
598.6g/mol |
IUPAC Name |
[4-[2-[4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C27H22N2O10S2/c1-27(2,19-3-11-23(12-4-19)38-40(34,35)25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)39-41(36,37)26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 |
InChI Key |
FACHCSCYMPCYTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390207.png)
![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)
![4-Bromo-2-[(2-fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B390216.png)
![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![4-Chloro-2-{[(2-phenylethyl)imino]methyl}phenol](/img/structure/B390220.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)

![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)
